![molecular formula C15H20AsNO4S B14645506 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 54011-01-7](/img/structure/B14645506.png)
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid is an organoarsenic compound that combines aniline and arsenic functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-aminophenylarsine with ethyl iodide in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.
化学反应分析
Types of Reactions
4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Arsenic oxides and substituted aniline derivatives.
Reduction: Primary amines.
Substitution: Halogenated aniline derivatives.
科学研究应用
4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The compound can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-[Methyl-(2-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(3-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(2-chlorophenyl)arsanyl]aniline
Uniqueness
4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
属性
CAS 编号 |
54011-01-7 |
|---|---|
分子式 |
C15H20AsNO4S |
分子量 |
385.3 g/mol |
IUPAC 名称 |
4-[ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid |
InChI |
InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
AJPYQEQFTDUCTG-UHFFFAOYSA-N |
规范 SMILES |
CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
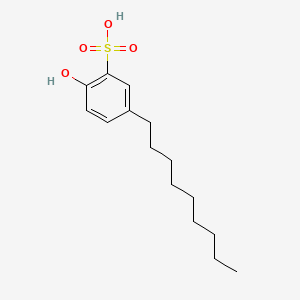

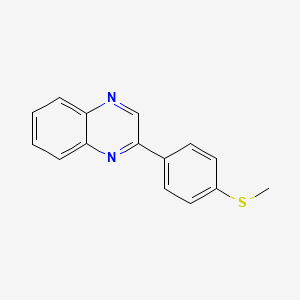
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

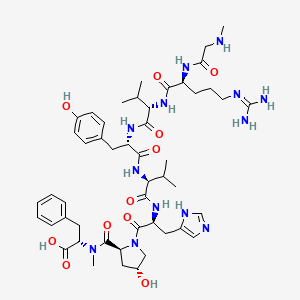
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
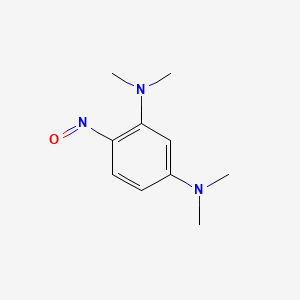
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
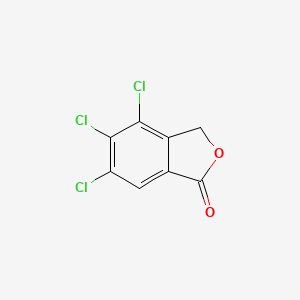
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
